Yttrium(Iii) Chloride Hydrate

説明

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O) is a hygroscopic, white crystalline solid with a molecular weight of 303.35 g/mol . It is highly soluble in water and alcohols, with a melting point of 100°C and a density of 2.18 g/cm³ . The compound is widely used in laboratory settings for synthesizing nanoparticles (e.g., upconversion nanoparticles NaYF₄:Yb/Er) and as a precursor in material manufacturing . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions like proper ventilation and protective equipment .

準備方法

Yttrium(III) chloride hydrate is often prepared by the “ammonium chloride route,” starting from either yttrium oxide (Y₂O₃) or hydrated chloride or oxychloride . The synthetic route involves the following reactions:

-

From Yttrium Oxide: [ 10 \text{NH}_4\text{Cl} + \text{Y}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{YCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] The pentachloride decomposes thermally: [ (\text{NH}_4)_2[\text{YCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{YCl}_3 ]

-

From Hydrated Chloride: [ \text{YCl}_3·6\text{H}_2\text{O} + 2 \text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{YCl}_5] + 6 \text{H}_2\text{O} ]

The industrial production of this compound typically involves treating yttrium oxide with aqueous hydrochloric acid to produce the hydrated chloride .

化学反応の分析

Yttrium(III) chloride hydrate undergoes various types of chemical reactions, including:

-

Oxidation and Reduction:

- This compound can be reduced to yttrium metal using reducing agents such as lithium or sodium.

-

Substitution Reactions:

- It can react with other halides to form different yttrium halides, such as yttrium fluoride or yttrium bromide.

-

Hydrolysis:

Common reagents used in these reactions include ammonium chloride, hydrochloric acid, and various reducing agents. The major products formed from these reactions are yttrium metal, yttrium oxychloride, and other yttrium halides.

科学的研究の応用

Materials Science

Yttrium(III) chloride hydrate plays a crucial role in the synthesis of advanced materials. Its applications include:

- Yttrium-Based Ceramics : Used as a precursor for yttrium oxide (Y2O3), which is essential in producing high-performance ceramics. These materials are known for their thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace .

- Superconductors : The compound is integral to the development of yttrium barium copper oxide (YBCO) superconductors, which exhibit superconductivity at relatively high temperatures. This property is vital for energy-efficient power transmission and magnetic levitation technologies .

Phosphor Production

This compound is a key ingredient in the manufacture of phosphors used in:

- LED Technology : It enhances the brightness and efficiency of light-emitting diodes (LEDs) by serving as a dopant in phosphor formulations, improving photoluminescence properties .

- Display Technologies : The compound contributes to the development of phosphors for screens and displays, ensuring vibrant colors and energy efficiency .

Catalysis

In the field of catalysis, this compound is utilized for:

- Organic Synthesis : It acts as a catalyst in various chemical reactions, facilitating improved reaction rates and selectivity. This application is particularly valuable in the synthesis of complex organic molecules .

- Nanocomposite Synthesis : It is used to prepare yttrium-aluminum garnet (YAG) powders and other nanocomposites through sol-gel processing, enhancing catalytic performance in various reactions .

Biomedical Applications

The compound has promising applications in medicine:

- Targeted Drug Delivery : this compound can be functionalized for use in drug delivery systems, allowing for targeted therapy with reduced side effects .

- Medical Imaging : It serves as a contrast agent in imaging techniques, improving diagnostic capabilities by enhancing image clarity .

Glass and Ceramics

This compound is added to glass formulations to enhance:

- Thermal Stability : It improves the thermal properties of glass products, making them suitable for high-temperature applications .

- Optical Properties : The compound contributes to better optical characteristics, which are essential for high-performance glass used in lenses and optical devices .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Materials Science | Yttrium-based ceramics, superconductors |

| Phosphor Production | LED technology, display technologies |

| Catalysis | Organic synthesis, nanocomposite synthesis |

| Biomedical Applications | Targeted drug delivery systems, medical imaging |

| Glass and Ceramics | Improved thermal stability and optical properties |

Case Study 1: Yttrium-Based Superconductors

Research has shown that incorporating yttrium(III) chloride into YBCO superconductors significantly enhances their critical temperature and magnetic properties. Studies indicate that these materials can operate efficiently at temperatures above liquid nitrogen levels, paving the way for practical applications in energy systems.

Case Study 2: Phosphor Development for LED Technology

A recent study demonstrated that adding yttrium(III) chloride to phosphor mixtures resulted in a notable increase in photoluminescence quantum efficiency. This enhancement directly correlates with improved brightness and energy efficiency in commercial LED products.

作用機序

Yttrium(III) chloride hydrate can be compared with other yttrium compounds such as yttrium fluoride, yttrium bromide, and yttrium iodide . These compounds share similar properties, such as high solubility in water and deliquescence. this compound is unique in its ability to form highly active and enantioselective precatalysts for asymmetric hydroamination reactions .

類似化合物との比較

Rare Earth Chloride Hydrates

Ytterbium(III) Chloride Hexahydrate (YbCl₃·6H₂O)

- Molecular Weight : 387.36 g/mol (vs. YCl₃·6H₂O: 303.35 g/mol) .

- Purity : ≥99.9% (comparable to YCl₃·6H₂O) .

- Applications: Used alongside YCl₃·6H₂O in nanoparticle synthesis (e.g., UCNPs) .

- Hydration : Shares the hexahydrate structure but exhibits distinct ionic radii and coordination chemistry due to Yb³+’s smaller ionic radius compared to Y³+ .

Gadolinium(III) Chloride Hexahydrate (GdCl₃·6H₂O)

- Thermal Stability : Higher decomposition temperature than YCl₃·6H₂O due to Gd³+’s stronger lattice energy .

- Magnetic Properties : Gd³+ has unpaired f-electrons, making it valuable in MRI contrast agents, unlike Y³+ .

Lanthanum(III) Chloride Hydrate (LaCl₃·xH₂O)

- Hydration Variability : Often exists with variable water content (x = 6–7), unlike the fixed hexahydrate form of YCl₃ .

- Ionic Radius : La³+ has a larger ionic radius (1.16 Å vs. Y³+: 1.04 Å), affecting solubility and reactivity .

Transition Metal Chloride Hydrates

Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

- Molecular Weight : 266.45 g/mol (lower than YCl₃·6H₂O) .

- Solubility : Less soluble in water compared to YCl₃·6H₂O .

- Applications : Primarily used in dyeing and catalysis, contrasting with YCl₃’s role in optical materials .

Iron(III) Chloride Hydrate (FeCl₃·6H₂O)

- Color and Reactivity : Forms deep-colored complexes (e.g., purple with salicylic acid), unlike YCl₃’s colorless solutions .

- Hazards : More corrosive than YCl₃, requiring stringent handling .

Other Yttrium-Containing Hydrates

Yttrium(III) Carbonate Hydrate (Y₂(CO₃)₃·xH₂O)

- Thermal Behavior : Decomposes at lower temperatures (~300°C) compared to YCl₃·6H₂O .

- Applications : Used in ceramics and phosphors, diverging from YCl₃’s synthetic applications .

Yttrium(III) Acetylacetonate Hydrate (Y(C₅H₇O₂)₃·xH₂O)

- Coordination Chemistry : Forms stable chelates with organic ligands, unlike the ionic YCl₃ .

- Solubility : Soluble in organic solvents (e.g., acetone), broadening its use in catalysis .

Comparative Data Table

生物活性

Yttrium(III) chloride hydrate (YCl₃·6H₂O) is a compound that has garnered attention in various fields, including materials science and biology. Its unique properties and potential applications in biomedicine make it a subject of interest for researchers. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

This compound is a white crystalline solid that is highly soluble in water. It is primarily used as a precursor for synthesizing various yttrium-containing materials, such as yttrium oxide (Y₂O₃) and yttrium aluminum garnet (YAG). The compound has a molecular weight of approximately 290.24 g/mol and contains yttrium ions which are known to exhibit unique biological interactions.

1. Antimicrobial Properties

Research indicates that Yttrium(III) chloride exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use in antimicrobial applications. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

The biological activity of Yttrium(III) chloride may be attributed to several mechanisms:

- Metal Ion Interaction : Yttrium ions can interact with cellular macromolecules, influencing enzymatic activities and cellular signaling pathways.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to damage and subsequent apoptosis.

- Membrane Disruption : Its antimicrobial action is partly due to the disruption of bacterial cell membranes, which compromises their integrity.

Study on Anticancer Activity

A notable study published in the Journal of Rare Earths investigated the anticancer properties of this compound. The researchers treated several cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability, particularly at higher doses.

- Findings : The study concluded that Yttrium(III) chloride could serve as a potential chemotherapeutic agent due to its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Application in Nanomedicine

Recent advancements have explored the use of Yttrium(III) chloride in nanomedicine, particularly in the development of drug delivery systems. By encapsulating therapeutic agents within yttrium-based nanoparticles, researchers aim to enhance drug stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Yttrium(III) Chloride Hydrate in a laboratory setting?

this compound can be synthesized by dissolving yttrium metal or yttrium(III) oxide in concentrated hydrochloric acid under controlled conditions. For the hydrate form (YCl₃·6H₂O), excess HCl is typically used, followed by crystallization at reduced temperatures. Anhydrous YCl₃ can be obtained by heating the hydrate under vacuum or via reaction with thionyl chloride (SOCl₂) to remove water molecules . Key variables include HCl concentration, reaction temperature, and drying protocols to avoid hydrolysis.

Q. How can researchers confirm the purity and identity of this compound prior to use in experiments?

- Raman spectroscopy : Compare spectral peaks with reference data (e.g., Nicodom Raman Inorganics database entry NRI20109) .

- Elemental analysis : Measure Y:Cl ratio via ICP-OES or titration.

- X-ray diffraction (XRD) : Verify crystal structure against known hydrates (e.g., hexagonal vs. monoclinic phases) .

- CAS verification : Cross-check CAS# 10025-94-2 (hexahydrate) or 10361-92-9 (anhydrous) .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

While Yttrium(III) Chloride is classified as non-hazardous in its pure form, precautions include:

- Hygroscopicity : Store anhydrous forms in desiccators to prevent moisture absorption .

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact .

- Ventilation : Handle in fume hoods during synthesis to mitigate HCl vapor exposure .

Advanced Research Questions

Q. How can ion flotation techniques be optimized for the separation of Yttrium(III) ions from complex mixtures?

Ion flotation using sodium dodecyl sulfate (SDS) as a surfactant achieves >90% Y(III) recovery at pH 7.8 and 0.01 M chloride concentration. Adjusting pH shifts selectivity: cerium(III) recovers optimally at pH 5.5, enabling separation from yttrium. Table 3 in details the relationship between chloride concentration, pH, and distribution coefficients. For multi-component rare-earth mixtures, sequential pH adjustments and chloride dosing are critical to maximize separation efficiency .

Q. What experimental strategies are effective in resolving contradictions in reported thermodynamic data for this compound solutions?

Discrepancies in hydration enthalpy or solubility often arise from differences in hydration states (e.g., YCl₃·6H₂O vs. YCl₃·3H₂O). To address this:

- Calorimetry : Measure solution enthalpies under rigorously controlled humidity .

- Gravimetric analysis : Quantify water loss during dehydration cycles .

- Cross-validate literature : Prioritize studies specifying hydration levels and trace metal content (e.g., ≥99.99% purity minimizes impurity interference) .

Q. In catalytic applications, how does the hydration state of Yttrium(III) Chloride influence its reactivity and stability?

The anhydrous form (YCl₃) exhibits higher Lewis acidity due to the absence of water ligands, making it more effective in Friedel-Crafts alkylation. However, it is highly hygroscopic, requiring inert-atmosphere handling. The hexahydrate (YCl₃·6H₂O) is less reactive but stable in air, suitable for aqueous-phase catalysis. For hybrid systems, partial dehydration at 120°C under argon balances reactivity and practicality .

Q. Methodological Notes

特性

IUPAC Name |

yttrium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOAAAYNOWWMHL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

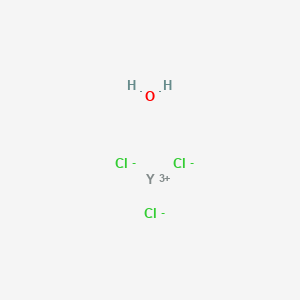

O.[Cl-].[Cl-].[Cl-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OY | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721455 | |

| Record name | Yttrium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-94-2, 12741-05-8 | |

| Record name | Yttrium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。